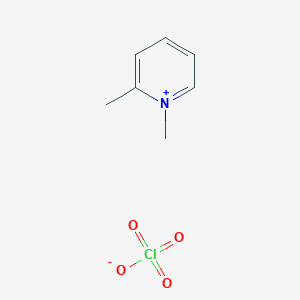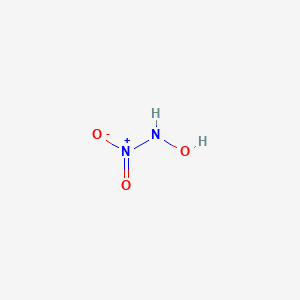
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin, also known as TFMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin induces apoptosis in cancer cells, while in vivo studies have shown that 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can inhibit tumor growth in animal models. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability. However, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin is relatively expensive and requires specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin research, including its potential use as a drug delivery system for targeted cancer therapy. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Additionally, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can be incorporated into nanomaterials for various applications, including biosensors and catalysis. Further research is needed to fully understand the potential applications of 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin in various fields.
Synthesemethoden
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin can be synthesized using a two-step process. The first step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furoic acid with hydrazine hydrate to form 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine. The second step involves the reaction of 5-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-furanylhydrazine with ethyl chloroformate to form 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin.
Wissenschaftliche Forschungsanwendungen
1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1-((5-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-furanyl)methyleneamino)hydantoin has also been studied for its potential use as a drug delivery system, as it can be incorporated into polymeric nanoparticles for targeted drug delivery.
Eigenschaften
CAS-Nummer |
16118-19-7 |
|---|---|
Molekularformel |
C15H10F3N3O3 |
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |
InChI-Schlüssel |
VRYHPJFTKIBSCP-FBCYGCLPSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Andere CAS-Nummern |
16118-19-7 |
Synonyme |
1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)


![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)